molecular formula C18H22N2O5 B15329344 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate

Cat. No.: B15329344
M. Wt: 346.4 g/mol
InChI Key: WFYASFDQKGSORF-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate is a complex organic compound with the molecular formula C18H22N2O5 It is known for its unique structural features, which include a hexahydroazepinoindole core

Preparation Methods

The synthesis of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate typically involves multiple steps. The synthetic route often starts with the preparation of the hexahydroazepinoindole core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the fumarate salt. Reaction conditions usually include inert atmospheres and controlled temperatures to ensure high purity and yield .

Chemical Reactions Analysis

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate undergoes various chemical reactions, including:

Scientific Research Applications

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptors, including the 5-HT2A and 5-HT2B receptors . These interactions can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate is unique due to its specific structural features and receptor interactions. Similar compounds include:

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;8-methoxy-3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole

InChI

InChI=1S/C14H18N2O.C4H4O4/c1-16-7-5-12-11-4-3-10(17-2)9-14(11)15-13(12)6-8-16;5-3(6)1-2-4(7)8/h3-4,9,15H,5-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WFYASFDQKGSORF-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC2=C(CC1)NC3=C2C=CC(=C3)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC2=C(CC1)NC3=C2C=CC(=C3)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.